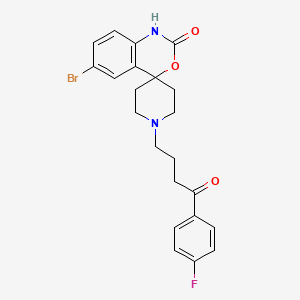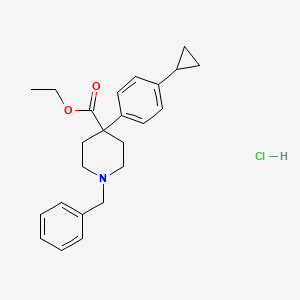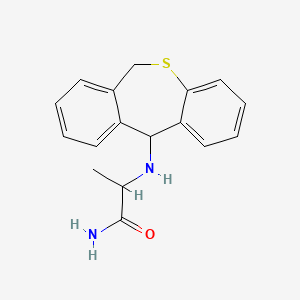
N,N''-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’'-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate is a chemical compound with the molecular formula C20H25Cl3N10. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’'-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate typically involves the reaction of p-chlorophenyl isocyanate with 2-methyl-1,4-piperazinedicarboxamidine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’'-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N,N’'-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’'-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, leading to the modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Picloxydine dihydrochloride: Similar structure but different functional groups.
1,4-Piperazinedicarboxamidine derivatives: Compounds with similar core structures but varying substituents.
Uniqueness
N,N’'-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate stands out due to its specific p-chlorophenyl groups and amidino functionalities, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .
Properties
CAS No. |
19803-63-5 |
|---|---|
Molecular Formula |
C21H28Cl4N10 |
Molecular Weight |
562.3 g/mol |
IUPAC Name |
1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]-2-methylpiperazine-1,4-dicarboximidamide;dihydrochloride |
InChI |
InChI=1S/C21H26Cl2N10.2ClH/c1-13-12-32(20(26)30-18(24)28-16-6-2-14(22)3-7-16)10-11-33(13)21(27)31-19(25)29-17-8-4-15(23)5-9-17;;/h2-9,13H,10-12H2,1H3,(H4,24,26,28,30)(H4,25,27,29,31);2*1H |
InChI Key |
KQEOFFITQBHKMX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CN(CCN1/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N/C(=NC3=CC=C(C=C3)Cl)N)/N.Cl.Cl |
Canonical SMILES |
CC1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



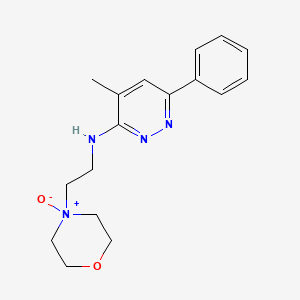
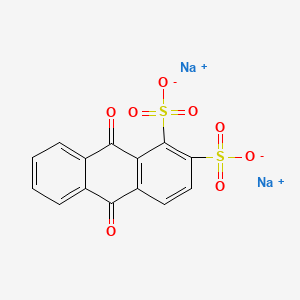
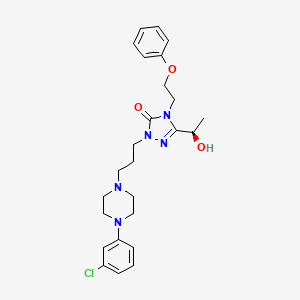
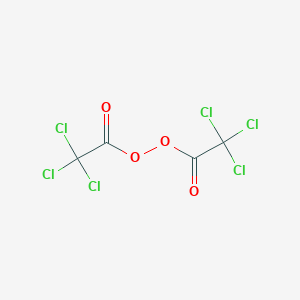
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)


